Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate
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Overview
Description
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate is a synthetic porphyrin compound that belongs to the class of metallo-porphyrins. This compound is known for its unique luminescence and photophysical properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate typically involves the coordination of gadolinium ions with meso-tetraphenyl porphine and 2,4-pentane dionate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:
Preparation of meso-Tetraphenyl porphine: This is synthesized by the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst.
Coordination with Gadolinium: The meso-Tetraphenyl porphine is then reacted with gadolinium chloride in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.
Addition of 2,4-Pentane dionate: Finally, 2,4-pentane dionate is added to the reaction mixture to form the this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the 2,4-pentane dionate ligand can be replaced with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in solvents like DMF or acetonitrile under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gadolinium porphyrin oxides, while reduction can produce gadolinium porphyrin hydrides .
Scientific Research Applications
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of advanced materials with specific luminescent properties
Mechanism of Action
The mechanism of action of Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can interact with various biological molecules, influencing their function. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Gd(III) meso-Tetraphenyl porphine acetate
- Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate
Uniqueness
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate is unique due to its specific combination of ligands, which confer distinct photophysical and chemical properties. Compared to similar compounds, it offers enhanced luminescence and stability, making it particularly suitable for applications in imaging and therapy .
Properties
Molecular Formula |
C49H35GdN4O2 |
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Molecular Weight |
869.1 g/mol |
IUPAC Name |
gadolinium(3+);pentane-2,4-dione;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.C5H7O2.Gd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-4(6)3-5(2)7;/h1-28H;3H,1-2H3;/q-2;-1;+3 |
InChI Key |
XUZXSZUPRDXHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Gd+3] |
Origin of Product |
United States |
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